molecular formula C11H21N3O4 B2521269 Tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate CAS No. 2248284-24-2

Tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate

Cat. No.: B2521269
CAS No.: 2248284-24-2
M. Wt: 259.306
InChI Key: DDGJESFTANTDIS-UHFFFAOYSA-N
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Description

Tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate is a chemical compound with the molecular formula C9H17N3O2.C2H4O2. It is known for its use in various chemical reactions and applications in scientific research. The compound is often utilized in organic synthesis and has significant importance in the field of medicinal chemistry.

Properties

IUPAC Name

acetic acid;tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.C2H4O2/c1-8(2,3)14-7(13)12-9(4-5-9)6(10)11;1-2(3)4/h4-5H2,1-3H3,(H3,10,11)(H,12,13);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGJESFTANTDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC1(CC1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate typically involves the reaction of tert-butyl carbamate with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, advanced purification methods, such as crystallization and recrystallization, are employed to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate is unique due to its specific structure, which combines the properties of tert-butyl carbamate and cyclopropyl isocyanate. This unique combination allows it to participate in a variety of chemical reactions and makes it valuable in different scientific research applications .

Biological Activity

Tert-butyl (1-carbamimidoylcyclopropyl)carbamate acetate is an intriguing compound in medicinal chemistry, characterized by its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Structural Overview

The compound features a tert-butyl group , a carbamimidoyl substituent , and a cyclopropyl ring . Its molecular formula is C12_{12}H18_{18}N2_{2}O2_{2}, indicating the presence of multiple functional groups that contribute to its reactivity and biological profile. The combination of these structural elements enhances its potential applications in various biological contexts.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the cyclopropyl ring and the introduction of the carbamimidoyl group. The complexity of this synthesis requires careful control of reaction conditions to achieve high yields and purity.

Biological Activity

Research indicates that compounds containing carbamimidoyl and cyclopropyl groups exhibit significant biological activity, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may disrupt microbial cell membranes, leading to cell lysis and death.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially modulating their activity.
  • Cell Proliferation Regulation : There is evidence that it may influence cell proliferation pathways, particularly in vascular smooth muscle cells.

Interaction Profiles

Studies have shown that this compound interacts with various biological targets, including:

  • Sphingosine Kinases (SphK1/2) : It has been noted for its ability to inhibit SphK1, which is involved in sphingosine metabolism and signaling pathways associated with cell growth and proliferation .
  • Cell Signaling Pathways : The compound may modulate pathways related to inflammation and immune responses.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insight into the unique properties of this compound:

Compound NameMolecular FormulaKey Features
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamateC11_{11}H19_{19}N2_{2}O3_{3}Hydroxymethyl substituent offers different reactivity
Tert-butyl (1-(aminomethyl)cyclopropyl)carbamateC11_{11}H20_{20}N3_{3}O2_{2}Aminomethyl group enhances biological activity
Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclobutyl]carbamateC12_{12}H20_{20}N3_{3}O3_{3}Cyclobutyl ring provides distinct steric properties

These comparisons highlight how variations in functional groups and ring structures can influence biological activities and synthetic pathways.

Case Study 1: Antimicrobial Activity

A study conducted on various carbamimidoyl derivatives demonstrated that this compound exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes.

Case Study 2: Inhibition of Sphingosine Kinases

In vitro experiments revealed that the compound effectively inhibited SphK1 activity in vascular smooth muscle cells, leading to decreased cell proliferation in response to serum stimulation. This suggests potential therapeutic applications in conditions characterized by abnormal cell growth, such as atherosclerosis .

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